2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one
Description
Properties
IUPAC Name |
2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRJPBGYNJIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-(trifluoromethyl)phenyl-substituted amine with a thiol and a carbonyl-containing compound under acidic or basic conditions to form the imidazole ring . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, further enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure aligns with imidazolone derivatives but distinguishes itself through unique substituents. Below is a comparative analysis with analogous compounds from the evidence:
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability—a trait shared with sarolaner and lotilaner .
- Thermal Stability : Imidazolones with electron-withdrawing groups (e.g., -CF₃) exhibit higher thermal stability than those with electron-donating substituents, as seen in related patents ().
Pharmacological and Industrial Relevance
- The sulfanyl group’s redox activity differentiates it from methylsulfonyl or carboxamide analogs (), which are more stable but less reactive in biological systems .
Research Findings and Data Tables
Table 1: Substituent Effects on Reactivity
Table 2: Comparative Solubility and Stability
*Estimated based on analogous structures.
Biological Activity
2-Sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one (CAS No. 852389-02-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H7F3N2OS
- Molecular Weight : 260.24 g/mol
- IUPAC Name : 2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]imidazolidin-4-one
- PubChem CID : 2560552
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant ones. A significant study focused on the design and synthesis of derivatives that include the trifluoromethyl group, demonstrating their potency as antimicrobial agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Key Findings:
- Biofilm Inhibition : Compounds derived from similar structures have shown the ability to inhibit biofilm formation effectively. For instance, certain derivatives demonstrated over 90% inhibition of S. aureus biofilm at concentrations lower than those required for traditional antibiotics like vancomycin .
- Cytotoxicity : In cytotoxicity tests against human embryonic kidney cells (HEK293), some derivatives exhibited low toxicity with selectivity factors greater than 20, indicating a favorable therapeutic index .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly due to the presence of the trifluoromethyl group, which has been associated with improved pharmacological profiles in various FDA-approved drugs .
Case Studies:
- Combination Therapy : Research indicates that compounds containing similar imidazole frameworks can enhance the efficacy of existing cancer treatments when used in combination. For example, selinexor, an FDA-approved drug, showed synergistic effects when paired with other agents in preclinical trials .
- Mechanism of Action : Investigations into the mechanism reveal that these compounds may interfere with critical cellular processes in cancer cells, leading to apoptosis and reduced proliferation rates .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against MRSA and E. faecalis, biofilm inhibition >90% |
| Cytotoxicity | Low toxicity to HEK293 cells; selectivity factor >20 |
| Anticancer | Potential enhancement of existing therapies; mechanisms involve apoptosis |
Q & A
Q. What are the common synthetic routes for preparing 4,5-dihydro-1H-imidazol-5-one derivatives, and how are they optimized for this compound?
The compound can be synthesized via base-promoted cyclization of amidines with ketones under transition-metal-free conditions. Key parameters include solvent choice (e.g., DMF), reaction temperature (~120°C), and base strength (e.g., NaOH). Optimization focuses on minimizing side reactions from the electron-withdrawing trifluoromethyl group, which may require extended reaction times or inert atmospheres to prevent decomposition .
Q. How can the purity and structural identity of this compound be validated?
Use a combination of HPLC (for purity >95%), FTIR (to confirm the presence of -SH and C=O groups), and 1H/13C NMR (to resolve aromatic protons and dihydroimidazolone ring protons). Crystallographic validation via X-ray diffraction (using SHELX software for refinement) is recommended for unambiguous confirmation of the sulfanyl and trifluoromethyl substituents' positions .
Q. What analytical techniques are suitable for studying hydrogen-bonding interactions in this compound?
Single-crystal X-ray diffraction (SCXRD) paired with graph-set analysis (as per Etter’s formalism) can map hydrogen-bonding motifs. The sulfanyl (-SH) group likely participates in S–H···N or S–H···O interactions, while the trifluoromethyl group may influence crystal packing via weak C–F···H interactions .
Q. How does the trifluoromethyl group impact the compound’s stability under ambient conditions?
The trifluoromethyl group enhances hydrolytic stability due to its electron-withdrawing nature but may increase sensitivity to UV light. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with monitoring via TLC or HPLC. Storage in amber vials under nitrogen is advised .
Q. What solvents and reaction conditions are compatible with this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are optimal for reactions involving the imidazolone ring. Avoid strong acids/bases to prevent ring-opening. For substitution reactions at the sulfanyl group, mild oxidizing agents (e.g., H₂O₂) can convert -SH to -S-S- bridges without disrupting the core structure .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, revealing nucleophilic sites (e.g., sulfur in -SH) and electrophilic regions (e.g., carbonyl carbon). Fukui indices and molecular electrostatic potential maps are critical for predicting regioselectivity .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
The trifluoromethyl group’s disorder and the sulfanyl group’s low electron density complicate refinement. Use SHELXL-2018 with anisotropic displacement parameters and restraints for CF₃ groups. High-resolution data (≤0.8 Å) and twin refinement (via HKLF5) may be required .
Q. How can substituent effects (e.g., -CF₃, -SH) be quantified in structure-activity relationship (SAR) studies?
Employ Hammett substituent constants (σₚ for -CF₃ = 0.54, σₘ for -SH = 0.25) to correlate electronic effects with biological activity. Pair with CoMFA/CoMSIA models to map steric and electrostatic contributions .
Q. What strategies mitigate side reactions during functionalization of the sulfanyl group?
Protect the -SH group as a disulfide (-S-S-) before introducing electrophiles. For example, treat with iodine in ethanol to form a stable disulfide intermediate, which can later be reduced back to -SH post-functionalization .
Q. How do steric effects from the 2-(trifluoromethyl)phenyl group influence regioselectivity in cross-coupling reactions?
Steric hindrance from the bulky aryl group directs coupling reactions (e.g., Suzuki-Miyaura) to the C4/C5 positions of the dihydroimidazolone ring. Computational docking studies (e.g., AutoDock Vina) can visualize steric clashes and optimize catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
